molecular formula C13H17BBr2O3 B14028315 2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14028315
M. Wt: 391.89 g/mol
InChI Key: KPXUEWUJJUFTMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-dibromo-3-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The boronic acid moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Major Products Formed

    Substituted Derivatives: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Aldehydes and Carboxylic Acids: Formed through oxidation reactions.

Scientific Research Applications

2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential use in the development of new pharmaceuticals and biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This moiety allows the compound to form stable complexes with other molecules, facilitating its use in coupling reactions and other synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-3-methoxyphenylboronic acid
  • 2,6-Dibromo-3-methoxyphenylmethanol
  • 2,6-Dibromo-3-methoxyphenyl(methyl)sulfane

Uniqueness

2-(2,6-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the boronic acid moiety makes it particularly valuable in coupling reactions, while the bromine atoms and methoxy group provide additional reactivity and versatility .

Properties

Molecular Formula

C13H17BBr2O3

Molecular Weight

391.89 g/mol

IUPAC Name

2-(2,6-dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BBr2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3

InChI Key

KPXUEWUJJUFTMB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)Br

Origin of Product

United States

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